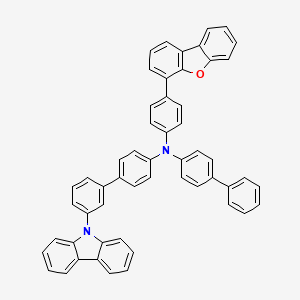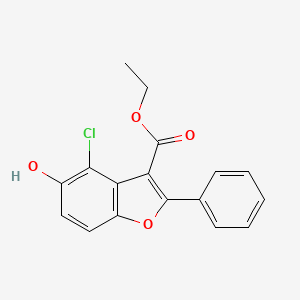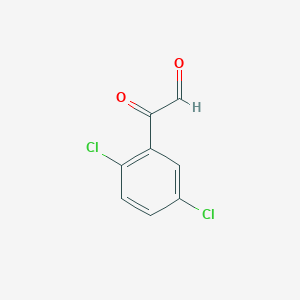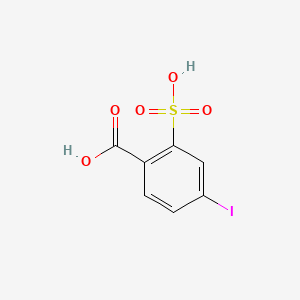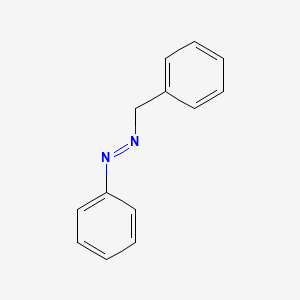
(E)-1-Benzyl-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Benzyl-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a benzyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-2-phenyldiazene typically involves the reaction of benzylamine with nitrous acid, followed by a coupling reaction with a phenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Benzyl-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The diazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted diazene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-Benzyl-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-Benzyl-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Similar in structure but lacks the benzyl group.
Benzylideneaniline: Contains a similar diazene group but with different substituents.
Uniqueness
(E)-1-Benzyl-2-phenyldiazene is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
4406-67-1 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
benzyl(phenyl)diazene |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
OFPLKXJFHUIDJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


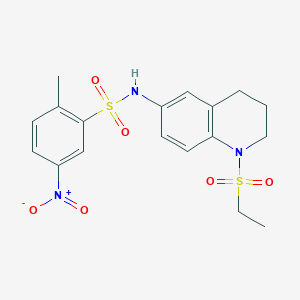
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
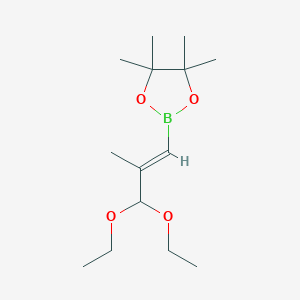
![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
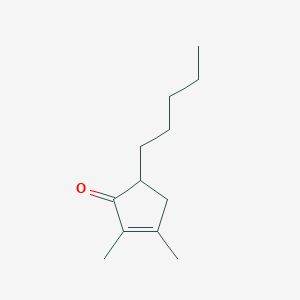
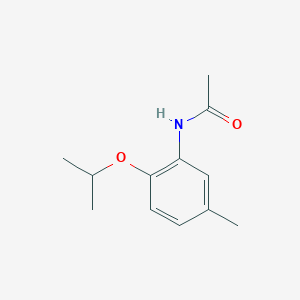
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
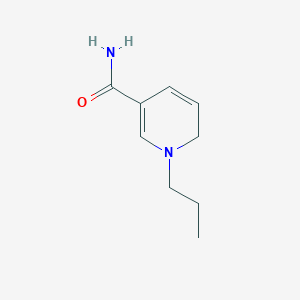
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
